Lacidipine

説明

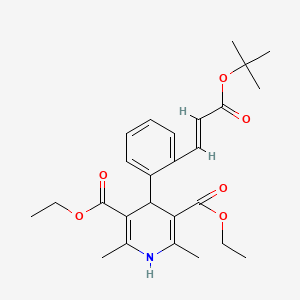

Lacidipine is a long-acting dihydropyridine calcium channel blocker (CCB) primarily used in the management of hypertension. Its mechanism involves selective inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced peripheral resistance. The compound’s chemical structure (CAS 103890-78-4) contributes to its high lipophilicity, enabling sustained therapeutic effects with once-daily dosing .

Pharmacokinetic studies highlight this compound’s unique profile:

- Solubility: this compound exhibits pH-dependent solubility, with improved dissolution in acidic media (e.g., 0.1N HCl: 0.12 mg/mL) compared to neutral conditions (water: 0.003 mg/mL) .

- Drug Interactions: this compound shows minimal interaction with beta-blockers and ACE inhibitors, making it suitable for combination therapy .

Clinical trials, such as the European this compound Study on Atherosclerosis (ELSA), demonstrate its efficacy in reducing carotid intima-media thickness (cIMT), a marker of atherosclerotic progression .

特性

IUPAC Name |

diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQPCPXONLDCMU-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046429 | |

| Record name | Lacidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103890-78-4 | |

| Record name | Lacidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103890-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lacidipine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103890784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lacidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lacidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-diethyl 4-(2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260080034N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Table 1: Comparative Analysis of Wittig-Based Syntheses

Industrial-Scale Process Optimization

The patent US20070043088A1 details a scalable three-step sequence minimizing residual solvents and dimer impurities:

Step 1 : Condensation of tert-butyl bromoacetate with triphenylphosphine in DMF at −10°C yields phosphonium salt 3 (98% purity).

Step 2 : Olefination at −3°C using NaOH/H2O, followed by in situ cyclocondensation with ethyl 3-aminocrotonate in isopropanol.

Step 3 : Recrystallization from ethanol/water (4:1) reduces residual dichloromethane to <500 ppm and dimer content to <0.1%.

Critical process parameters include:

- Temperature Control : Maintaining −3°C during ylide formation prevents exothermic runaway.

- Solvent Selection : n-Heptane crystallization replaces hazardous ethers, improving safety.

- Catalyst-Free Conditions : Avoiding transition metals reduces metal impurity risks.

Analytical Methods for Quality Control

HPLC protocols using ammonium acetate–acetic acid buffer–methanol (70:30 v/v) resolve this compound from three oxidative degradation products (RRT 0.89, 1.12, 1.24) and hydrolytic impurities. Method validation showed linearity (r²=0.999) over 10–50 μg/mL, with LOD/LOQ of 0.1 μg/mL and 0.3 μg/mL, respectively.

Table 2: HPLC Analytical Parameters

| Column | C18 (250 × 4.6 mm, 5 μm) |

|---|---|

| Flow Rate | 1.0 mL/min |

| Detection | UV 254 nm |

| Retention Time | 6.8 ± 0.2 min |

| Precision (%RSD) | <2.0% |

Challenges in Impurity Control

Key impurities arise from:

- Regioisomerization : During cyclocondensation, steric effects favor 1,4-dihydropyridine formation over 1,2-isomers.

- Dimerization : o-Phthalaldehyde dimerizes under basic conditions, necessitating strict pH control (pH 9–10).

- Solvent Residues : n-Heptane recrystallization reduces dichloromethane content from 1200 ppm to 480 ppm.

化学反応の分析

Key Steps:

-

Step a : Reaction of tertiary butyl halo acetate (e.g., t-butyl chloroacetate) with triphenylphosphine to form t-butoxy carbonyl methyl triphenyl phosphonium halide.

-

Step b : Condensation with o-phthalaldehyde to yield (E)-3-(2-formylphenyl)-2-propenoic acid, 1,1-dimethyl ethyl ester (intermediate).

-

Step c : Reaction with ethyl 3-amino crotonate in the presence of trifluoroacetic acid, forming lacidipine through a Hantzsch dihydropyridine synthesis mechanism .

Critical Parameters:

| Parameter | Condition/Value |

|---|---|

| Solvent | Isopropanol, DMF, or dichloromethane |

| Temperature | -7°C to 33°C (step c) |

| Catalyst | Trifluoroacetic acid |

| Yield | >70% (optimized process) |

Impurities :

-

Dimer impurity : 3-[2-(2-tert-Butoxycarbonyl-vinyl)-phenyl]-acrylic acid tert-butyl ester (≤0.5% by HPLC) .

Metabolic Pathways

This compound undergoes extensive hepatic metabolism mediated by CYP3A4 , with no parent drug excreted unchanged :

Primary Metabolites:

-

Inactive oxidative metabolites : Formed via hydroxylation and ester hydrolysis.

-

Secondary conjugates : Glucuronidated derivatives (minor).

Key Data:

Degradation Reactions

This compound degrades under acidic and alkaline conditions, forming four major degradation products (DP-1 to DP-4) :

Degradation Pathways:

| Condition | Degradant | Structural Change | % Degradation |

|---|---|---|---|

| 0.1 N HCl (60°C) | DP-1 | Cleavage of dihydropyridine ring | 4.11% |

| DP-2 | Ester hydrolysis | 5.28% | |

| DP-3 | Oxidative decarboxylation | 5.00% | |

| 0.1 N NaOH | DP-4 | Loss of α-β unsaturated protons | 9.82% |

Analytical Confirmation :

Drug-Drug Interaction Reactions

This compound inhibits CYP3A4 , altering the pharmacokinetics of co-administered drugs:

Simvastatin Interaction:

| Parameter | Simvastatin Alone | Simvastatin + this compound | Change |

|---|---|---|---|

| C<sub>max</sub> | 8.76 ng/mL | 14.89 ng/mL | +70% |

| AUC<sub>0–24h</sub> | 60.36 ng·h/mL | 80.96 ng·h/mL | +35% |

Mechanism: this compound reduces simvastatin clearance via CYP3A4 inhibition .

Analytical Characterization Reactions

This compound reacts with specific reagents for quantification and purity assessment:

Spectrophotometric Assay:

-

Reagent : Para-dimethylaminobenzaldehyde (PDAB) in HCl.

-

Reaction : Formation of a blue Schiff’s base (λ<sub>max</sub> = 615.7 nm) .

HPLC Conditions:

| Column | Mobile Phase | Retention Time |

|---|---|---|

| C18 (250 × 4.6 mm) | Acetonitrile:10 mM NH<sub>4</sub>HCO<sub>3</sub> (70:30) | 6.8 min |

科学的研究の応用

Pharmacological Profile

Lacidipine exhibits a unique pharmacological profile characterized by its vascular selectivity and long duration of action . It selectively inhibits calcium influx in vascular smooth muscle while sparing cardiac tissue, which minimizes potential negative inotropic effects. This selectivity is crucial for patients with hypertension, as it allows for effective blood pressure control without adversely affecting heart function .

Clinical Applications

-

Hypertension Management

- This compound is primarily indicated for the treatment of essential hypertension. Clinical trials have demonstrated its efficacy in reducing both systolic and diastolic blood pressure over 24 hours, with significant reductions noted during daytime hours compared to nighttime .

- A study involving 269 patients showed that this compound effectively lowered clinic and ambulatory blood pressure, comparable to amlodipine, another calcium channel blocker .

-

Blood Pressure Variability

- Research has indicated that this compound not only lowers blood pressure but also reduces blood pressure variability, which is an important factor in cardiovascular risk management. In a study comparing this compound to placebo, significant reductions in 24-hour systolic and diastolic blood pressure variability were observed .

-

Arterial Stiffness Improvement

- This compound has shown promise in improving arterial stiffness, a key factor in cardiovascular health. It was found to significantly decrease brachial-ankle pulse wave velocity (a measure of arterial stiffness) in patients treated with this compound compared to those on other antihypertensive therapies .

-

Antioxidant Properties

- Beyond its role as a calcium channel blocker, this compound exhibits antioxidant properties that may contribute to its cardiovascular protective effects. Studies have suggested that it can reduce oxidative stress in vascular tissues, potentially offering additional benefits in managing cardiovascular diseases .

Case Study 1: Long-term Efficacy and Safety

In a long-term study assessing the efficacy and tolerability of this compound versus amlodipine, patients receiving this compound reported fewer adverse effects related to edema and had comparable blood pressure control . This highlights this compound's favorable safety profile.

Case Study 2: Diabetic Hypertension

A study focused on diabetic hypertensive patients demonstrated that this compound effectively reduced blood pressure without significantly affecting heart rate or causing adverse metabolic effects. The findings support its use as a first-line treatment option for hypertensive patients with diabetes .

Data Summary

作用機序

類似の化合物との比較

ラシジピンは、アムロジピン、レルカニジピン、ニフェジピンなどの他のジヒドロピリジンカルシウムチャネルブロッカーと比較されます。 これらの化合物はすべて、同様の作用機序を共有していますが、ラシジピンは、より高い疎水性と作用時間の長さが特徴です。 さらに、ラシジピンは、アムロジピンと比較して、末梢浮腫の発生率が低く、耐容性プロファイルが高いことが示されています.

類似化合物との比較

Key Findings :

- This compound’s high lipophilicity ensures prolonged tissue binding and steady plasma concentrations, minimizing reflex tachycardia compared to nifedipine .

- Amlodipine’s superior bioavailability allows for faster onset but increases risks of peripheral edema, a common side effect in dihydropyridines .

Antihypertensive Efficacy

- This compound vs Atenolol: In the ELSA trial, this compound reduced cIMT by 0.0147 mm/year versus atenolol, despite similar blood pressure control, suggesting vasculoprotective effects beyond hypertension management .

- This compound vs Amlodipine : A meta-analysis (201,566 participants) showed comparable systolic blood pressure (SBP) reductions (−20.1 mmHg vs −19.8 mmHg), but this compound had a lower incidence of edema (4.2% vs 12.6%) .

Metabolic Interactions

Formulation and Stability

Co-amorphous solid dispersions of this compound with spironolactone enhance solubility by 300% in vitro, addressing its poor aqueous solubility . In contrast, amlodipine’s besylate salt formulation provides inherent stability but requires higher excipient loads for sustained release .

生物活性

Lacidipine is a dihydropyridine calcium channel blocker primarily used as an antihypertensive agent. This compound not only lowers blood pressure but also exhibits significant biological activities that contribute to cardiovascular health, particularly in the context of endothelial function and atherosclerosis. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound primarily acts by dilating peripheral and coronary arteries, thereby reducing peripheral vascular resistance. Its mechanism involves blocking calcium influx through L-type calcium channels in vascular smooth muscle, leading to vasodilation. Notably, this compound has been shown to possess antioxidant properties that enhance its therapeutic profile beyond mere blood pressure reduction .

Key Biological Activities

-

Antioxidant Effects :

- This compound exhibits superior antioxidant activity compared to other dihydropyridine calcium antagonists. It effectively reduces reactive oxygen species (ROS) production and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH) in endothelial cells .

- Endothelial Function :

- Anti-Atherosclerotic Properties :

Case Study: ELSA Trial

The ELSA trial was a randomized, double-blind study involving 2,334 hypertensive patients. Key findings included:

- IMT Reduction : this compound treatment resulted in a significant reduction in the mean maximum IMT compared to atenolol over four years.

- Plaque Regression : A higher percentage of patients in the this compound group experienced plaque regression .

Table 1: Comparative Effects on Carotid IMT

| Treatment | Mean Change in IMT (mm) | Plaque Regression (%) | Plaque Progression (%) |

|---|---|---|---|

| This compound | -0.0281 | 30 | 20 |

| Atenolol | +0.0227 | 15 | 35 |

In Vitro Studies

In vitro experiments have further elucidated this compound's protective effects on endothelial cells:

- Oxidative Stress Response : When exposed to H₂O₂, endothelial cells treated with this compound showed improved viability and migration capabilities compared to untreated controls. The treatment significantly suppressed mitochondrial ROS production and enhanced cell survival rates .

Table 2: Effects of this compound on Endothelial Cells Under Oxidative Stress

| Parameter | Control Group | H₂O₂ Group | H₂O₂ + this compound Group |

|---|---|---|---|

| Cell Viability (%) | 100 | 60 | 85 |

| ROS Production (μM) | 5 | 15 | 8 |

| SOD Activity (U/mg protein) | 10 | 5 | 12 |

Q & A

Q. What are best practices for reporting this compound’s synthesis and characterization in medicinal chemistry studies?

- Answer : Follow IUPAC nomenclature and provide detailed spectral data (e.g., <sup>1</sup>H/<sup>13</sup>C NMR, HRMS) for novel derivatives. Include purity assessments (HPLC chromatograms) and crystallographic data (if applicable). Adhere to journal-specific guidelines for experimental reproducibility (e.g., STAR Methods) .

Data Presentation and Reproducibility

Q. How should large-scale this compound trial datasets be archived to facilitate secondary analysis?

- Answer : Deposit raw data in FAIR-aligned repositories (e.g., Zenodo, ClinicalTrials.gov ) with standardized metadata. Provide annotated codebooks explaining variable definitions and measurement units. Use open-source tools (e.g., R, Python) for script sharing to ensure computational reproducibility .

Q. What visualization techniques effectively communicate this compound’s dose-response relationships?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。